N-methyl-N'-(4-pyridinylmethyl)thiourea
Description
Properties
Molecular Formula |
C8H11N3S |
|---|---|
Molecular Weight |
181.26g/mol |
IUPAC Name |
1-methyl-3-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C8H11N3S/c1-9-8(12)11-6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H2,9,11,12) |
InChI Key |
KRJWJYYQSGBZCI-UHFFFAOYSA-N |
SMILES |
CNC(=S)NCC1=CC=NC=C1 |
Canonical SMILES |
CNC(=S)NCC1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Thiourea derivatives exhibit diverse biological and chemical properties based on substituents. Key structural analogs include:
Key Observations :
- Alkyl vs. Aromatic Groups : Allyl (C10H13N3S) and methyl (C8H10N3S) substituents influence regioselectivity in cyclization reactions. For example, allyl groups favor single regioisomer formation, while bulkier groups (e.g., p-methoxybenzyl) yield mixtures .
- Pyridinyl Position : 4-Pyridinylmethyl (target compound) vs. 2-pyridinyl () affects electronic properties. 4-Substituted pyridines may enhance aromatic stacking in receptor binding compared to 2-substituted analogs.
Physical and Spectroscopic Properties
- Melting Points: Derivatives with bulky groups (e.g., 6-trifluoromethylquinolinyl in ) exhibit higher melting points (220–233°C) compared to simpler analogs. The target compound’s melting point is expected to fall within 200–230°C .
- IR Spectroscopy : The C=S stretch in thioureas appears at ~1096 cm⁻¹ (). Substituents like pyridinyl may shift this peak slightly due to electronic effects .
- NMR Symmetry : C2-symmetric thioureas (e.g., ) show simplified spectra, whereas asymmetric derivatives (e.g., target compound) display distinct proton environments .
Preparation Methods
Nucleophilic Substitution with Chloromethylpyridine Derivatives
A patent-published method for related thioureas involves reacting N-methyl-N'-(2-mercaptoethyl)thiourea with 4-chloromethylpyridine hydrochloride . This two-step process avoids the use of acyl isothiocyanates, simplifying purification.
Step 1: Synthesis of N-Methyl-N'-(2-Mercaptoethyl)Thiourea
-
Methylamine (1.0 equiv) reacts with carbon disulfide in basic ethanol to form methyl dithiocarbamate, which is subsequently treated with 1,2-dibromoethane to yield N-methyl-N'-(2-mercaptoethyl)thiourea .
Step 2: Alkylation with 4-Chloromethylpyridine
-
N-Methyl-N'-(2-mercaptoethyl)thiourea (1.0 equiv) and 4-chloromethylpyridine hydrochloride (1.1 equiv) are stirred in dry ethanol with sodium ethoxide as a base.
-
The reaction is heated under reflux for 2–4 hours, followed by cooling, filtration, and chromatographic purification on silica gel .
Data from Analogous Reactions
-
Melting Point : 140–142°C (observed for structurally similar compounds) .
-
Elemental Analysis : Expected values for (Calc.: C 49.1%, H 5.5%, N 25.4%, S 14.5%) .
Comparative Analysis of Methods
Characterization and Validation
Elemental Analysis
For N-cyano-N'-methyl-N"-[2-(5-methyl-4-imidazolylmethylthio)ethyl]guanidine (a related compound):
Spectroscopic Data
Challenges and Optimizations
Q & A
Q. What are the established synthetic routes for N-methyl-N'-(4-pyridinylmethyl)thiourea, and how can reaction conditions be optimized?
The synthesis of thiourea derivatives typically involves coupling isothiocyanates with amines. For example, N-methyl-N'-(4-pyridinylmethyl)thiourea can be synthesized via the reaction of methyl isothiocyanate with 4-(aminomethyl)pyridine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time to minimize side products. Purity is enhanced using column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing thiourea derivatives like this compound?
Key techniques include:
- FT-IR : Identification of ν(C=S) (~1190–1250 cm⁻¹) and ν(N–H) (~3100–3300 cm⁻¹) stretches .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl methyl protons at δ ~4.5 ppm) and thiourea backbone .
- Elemental Analysis : Validation of C, H, N, S content (±0.3% deviation) .
- X-ray Crystallography : For definitive structural confirmation using programs like SHELXL .
Q. How are preliminary biological activities of this compound evaluated in academic research?
Initial screening often includes:
- Enzyme Inhibition Assays : Dose-dependent studies (e.g., IC₅₀ determination) using spectrophotometric methods.
- Antimicrobial Testing : Agar dilution or microbroth dilution to assess minimum inhibitory concentrations (MICs) .
- Cytotoxicity Profiling : MTT assays on cell lines to evaluate selectivity indices .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the electronic structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the C=S bond length (~1.68 Å) and dihedral angles between aromatic rings provide insights into conjugation and planarity . Computational methods like DFT can complement experimental data by modeling electron density distributions and frontier molecular orbitals .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiourea derivatives?
SAR studies involve:
- Systematic Substitution : Modifying pyridinyl or methyl groups to assess impacts on bioactivity (e.g., replacing methyl with trifluoromethyl for enhanced lipophilicity) .
- Comparative Bioassays : Testing analogs (e.g., N-phenyl vs. N-methyl derivatives) against common targets .
- Molecular Docking : Simulating ligand-receptor interactions using software like AutoDock to predict binding affinities .
Q. How should researchers address contradictory data in biological activity reports for thiourea derivatives?
Contradictions may arise from assay variability (e.g., pH, solvent) or impurities. Mitigation strategies include:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
- Waste Disposal : Segregate thiourea waste for incineration or chemical treatment to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
